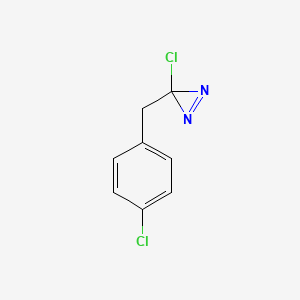3-Chloro-3-(4-chlorobenzyl)-3H-diazirine
CAS No.: 91309-66-9
Cat. No.: VC15979682
Molecular Formula: C8H6Cl2N2
Molecular Weight: 201.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91309-66-9 |
|---|---|
| Molecular Formula | C8H6Cl2N2 |
| Molecular Weight | 201.05 g/mol |
| IUPAC Name | 3-chloro-3-[(4-chlorophenyl)methyl]diazirine |
| Standard InChI | InChI=1S/C8H6Cl2N2/c9-7-3-1-6(2-4-7)5-8(10)11-12-8/h1-4H,5H2 |
| Standard InChI Key | FXWWQJFFTURQOO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC2(N=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Chloro-3-(4-chlorobenzyl)-3H-diazirine features a diazirine ring (a three-membered cyclopropane analog with two nitrogen atoms) substituted with a chlorine atom and a 4-chlorobenzyl group. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 91309-66-9 | |
| Molecular Formula | C₈H₆Cl₂N₂ | |
| Molecular Weight | 201.05 g/mol | |
| IUPAC Name | 3-chloro-3-[(4-chlorophenyl)methyl]diazirine | |
| SMILES | C1=CC(=CC=C1CC2(N=N2)Cl)Cl | |
| InChIKey | FXWWQJFFTURQOO-UHFFFAOYSA-N |
The benzyl group enhances lipophilicity compared to simpler aryl diazirines, potentially improving membrane permeability in biological applications.
Synthesis and Optimization Strategies
General Diazirine Synthesis Pathways
Diazirines are commonly synthesized via cyclization of amidines or oxidation of diaziridines. For 3-chloro derivatives, chloramine (NH₂Cl) or N-chlorosuccinimide (NCS) are employed as chlorinating agents . A proposed route for 3-chloro-3-(4-chlorobenzyl)-3H-diazirine involves:
-
Benzamidine Formation: Reaction of 4-chlorobenzylamine with ammonia under acidic conditions.
-
Chlorination: Treatment with NCS to introduce the chlorine substituent.
-
Cyclization: Base-mediated closure to form the diazirine ring .
Challenges in Synthesis
-
Stability Issues: Diazirines are thermally sensitive; the benzyl group may exacerbate decomposition at elevated temperatures.
-
Yield Optimization: Reported yields for analogous chloro-diazirines range from 40–70%, necessitating precise stoichiometric control .
Applications in Photochemistry and Beyond
Photoaffinity Labeling
Diazirines are prized for generating carbene intermediates upon UV irradiation (λ = 350–365 nm), which insert nonspecifically into C–H bonds. This property makes 3-chloro-3-(4-chlorobenzyl)-3H-diazirine a candidate for:
-
Protein Interaction Mapping: Capturing transient protein-ligand interactions in structural biology.
-
Material Science: Surface functionalization of polymers via covalent bonding .
Comparative Reactivity with Analogues
The table below contrasts key properties with 3-(4-chlorophenyl)-3-chloro-3H-diazirine (PubChem CID 10856218) :
| Property | Target Compound | PubChem CID 10856218 |
|---|---|---|
| Molecular Formula | C₈H₆Cl₂N₂ | C₇H₄Cl₂N₂ |
| Molecular Weight | 201.05 g/mol | 187.02 g/mol |
| XLogP3 | ~3.5 (estimated) | 3.1 |
| Rotatable Bonds | 2 | 1 |
| Aromatic Substituent | 4-Chlorobenzyl | 4-Chlorophenyl |
The benzyl group increases steric bulk and lipophilicity (higher XLogP3), which may enhance binding to hydrophobic targets but reduce aqueous solubility .
Stability and Degradation Profiles
Thermal Stability
Diazirines decompose via nitrogen extrusion to form nitriles. Thermogravimetric analysis (TGA) of similar compounds shows decomposition onset at 80–100°C . The benzyl group likely lowers thermal stability compared to phenyl-substituted analogs due to increased steric strain.
Photolytic Behavior
Upon UV exposure, the compound generates a dichlorocarbene intermediate:
This reactivity underpins its utility in crosslinking applications but necessitates storage in dark, cool conditions .
Future Research Directions
Synthetic Methodology Development
-
Flow Chemistry: Adopting continuous-flow systems (as demonstrated for fluorodiazirines ) could improve safety and yield by minimizing intermediate decomposition.
-
Catalytic Cyclization: Transition metal catalysts (e.g., Cu(I)) may enable milder reaction conditions .
Biological Evaluation
-
Toxicity Profiling: No data exist on mammalian cytotoxicity; preliminary assays in cell lines are critical for biomedical applications.
-
Target Identification: Screening against protein libraries could reveal specific interactors leveraged in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume